molecular formula C16H17N5O3S2 B2641810 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide CAS No. 1192279-05-2

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B2641810
CAS RN: 1192279-05-2
M. Wt: 391.46
InChI Key: JJCJCVVVTKIRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties The compound , 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide, is structurally related to various biologically active benzodiazepines and diazepine derivatives. The synthesis of related structures often involves multi-component reactions (MCRs), an efficient strategy for constructing complex molecules. These processes often use aromatic diamines, acids like Meldrum's acid, and isocyanides, producing high yields without requiring catalysts or activation. Such methods contribute to the structural diversity and potential biological activity of the resulting compounds (Shaabani et al., 2009).

Biological Activity and Potential Therapeutic Applications Compounds with a benzodiazepine framework are known for a wide range of biological activities. For instance, certain benzodiazepine derivatives have been studied for their potential as anticonvulsant agents. The pharmacological properties, including potency and pharmacokinetics, are significantly influenced by the various substituents attached to the core structure. These variations can lead to the development of compounds with specific therapeutic activities, showcasing the potential of such derivatives in pharmaceutical applications (Rishipathak et al., 2022).

Chemical Transformations and Reactions Chemical transformations of similar structures have been observed under certain conditions, leading to the formation of other pharmacologically relevant compounds. For example, specific cyclization reactions and interactions with nucleophiles can yield various derivatives with distinct chemical properties and potential biological activities. These transformations highlight the chemical versatility of the benzodiazepine and thiadiazole rings and their derivatives (Kalogirou et al., 2021).

properties

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c1-2-25-16-21-20-15(26-16)19-12(22)8-7-11-14(24)17-10-6-4-3-5-9(10)13(23)18-11/h3-6,11H,2,7-8H2,1H3,(H,17,24)(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCJCVVVTKIRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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